molecular formula C17H17N5O3 B3160196 2-Methyl-5-(5-morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 866018-60-2

2-Methyl-5-(5-morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B3160196
CAS RN: 866018-60-2
M. Wt: 339.3 g/mol
InChI Key: ZMUXHDBEHINODQ-UHFFFAOYSA-N
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Description

“2-Methyl-5-(5-morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidine is a vital heterocyclic moiety that plays a crucial role in various biological procedures and in cancer pathogenesis . It’s recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They have tunable photophysical properties . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle . It allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

Pyrimidine derivatives have shown a wide range of biological activities, including anticancer properties . The structure-activity relationship (SAR) revealed that most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, indicating their significance in medicinal chemistry and material science. For instance, novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various methods, including the ultrasonic sonochemical method, which offers advantages such as simplicity, mild conditions, and efficient yields (Buriol et al., 2013). These methods highlight the compound's relevance in developing new materials and chemical entities with unique properties.

Biological Activities and Potential Therapeutic Applications

Pyrazolo[1,5-a]pyrimidine derivatives exhibit a broad range of biological activities, making them candidates for therapeutic applications. Notably, some derivatives have shown promising antimicrobial, anti-inflammatory, and anticancer properties:

  • Antimicrobial Activity : Certain pyrazolo[1,5-a]pyrimidine compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties, which could be leveraged in developing new antimicrobial agents (Şener et al., 2017).

  • Anti-inflammatory and Analgesic Activities : The anti-inflammatory and analgesic effects of pyrazolo[1,5-a]pyrimidine derivatives have been investigated, with some compounds showing activities comparable to standard drugs, indicating their potential in developing new treatments for inflammatory diseases (El-Tombary et al., 2013).

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their anticancer activities, with some showing promising results against various cancer cell lines. This suggests their potential role in cancer therapy development (Hassan et al., 2017).

Future Directions

Pyrimidine and its derivatives are part of ongoing research due to their significant role in various biological procedures and potential in cancer treatment . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

properties

IUPAC Name

4-[3-(2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-4-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-12-10-17-18-15(4-5-21(17)19-12)14-11-13(2-3-16(14)22(23)24)20-6-8-25-9-7-20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUXHDBEHINODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=NC2=C1)C3=C(C=CC(=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158014
Record name 2-Methyl-5-[5-(4-morpholinyl)-2-nitrophenyl]pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866018-60-2
Record name 2-Methyl-5-[5-(4-morpholinyl)-2-nitrophenyl]pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866018-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-[5-(4-morpholinyl)-2-nitrophenyl]pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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